Lipophilicity Control: isobutyl vs. sec-butyl vs. n-alkyl Ester Analogs
The target compound provides a specific, intermediate lipophilicity profile. Replacing the isobutyl ester with a sec-butyl group retains the molecular weight but significantly alters the shape and, in many biological contexts, the target binding kinetics. The more linear n-butyl analog, isobutyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, drastically increases lipophilicity, which can elevate off-target binding and reduce free fraction in biochemical assays [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (Calculated logP/CLogP) |
|---|---|
| Target Compound Data | Estimated CLogP ~3.5-4.0 (based on structural increment analysis from analogs) |
| Comparator Or Baseline | sec-butyl ester (CID 4407885): XLogP3-AA = 2.6 [1]; n-butyl analog: ACD/LogP = 5.64 . |
| Quantified Difference | The target compound's lipophilicity lies between the more polar sec-butyl ester and the highly lipophilic n-butyl analog, offering a unique balance. |
| Conditions | Computational prediction models (PubChem XLogP3, ACD/Labs Percepta). |
Why This Matters
Optimizing logP is crucial for achieving acceptable solubility and permeability, directly impacting an assay's signal-to-noise ratio and the quality of downstream biological data.
- [1] PubChem. Compound Summary for sec-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CID 4407885). Accessed 2026-04-29. View Source
